Antiproliferative agent-17
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Overview
Description
Antiproliferative agent-17 is a compound known for its ability to inhibit the proliferation of cells, particularly cancer cells. This compound has shown significant potential in the field of medicinal chemistry due to its anticancer properties. It has been studied for its effectiveness against various cancer cell lines, including breast cancer and cervical adenocarcinoma .
Preparation Methods
The synthesis of Antiproliferative agent-17 involves several steps. One common method includes the use of bis-isatin Schiff bases and bis-spiro β-lactams. These compounds are synthesized through a [2+2]-cycloaddition reaction of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine
Chemical Reactions Analysis
Antiproliferative agent-17 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Antiproliferative agent-17 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of antiproliferative activity. In biology, it is used to investigate the effects of cell proliferation inhibition on various cell lines. In medicine, it has shown promise as a potential anticancer agent, with studies demonstrating its effectiveness against breast cancer and cervical adenocarcinoma cell lines . Additionally, it has applications in the pharmaceutical industry for the development of new anticancer drugs.
Mechanism of Action
The mechanism of action of Antiproliferative agent-17 involves its interaction with DNA and proteins within the cell. It binds to DNA and proteins, disrupting their normal function and leading to cell cycle arrest and apoptosis. The compound has been shown to induce apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS). It also affects the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the apoptotic pathway .
Comparison with Similar Compounds
Antiproliferative agent-17 can be compared to other similar compounds, such as bis-isatin Schiff bases and bis-spiro β-lactams. These compounds share similar structural features and mechanisms of action. this compound is unique in its specific binding affinity to DNA and proteins, which contributes to its potent antiproliferative activity . Other similar compounds include eugenol derivatives and bis-thiohydantoin derivatives, which also exhibit antiproliferative properties but differ in their chemical structures and specific targets .
Properties
Molecular Formula |
C26H28N2OS |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
N-(1-adamantyl)-4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H28N2OS/c1-29-23-9-7-21(8-10-23)24-17-30-25(28(24)22-5-3-2-4-6-22)27-26-14-18-11-19(15-26)13-20(12-18)16-26/h2-10,17-20H,11-16H2,1H3 |
InChI Key |
OEIFHLFONHNYLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=NC34CC5CC(C3)CC(C5)C4)N2C6=CC=CC=C6 |
Origin of Product |
United States |
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